molecular formula C8H4ClN3O4 B13680434 6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid

6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid

Cat. No.: B13680434
M. Wt: 241.59 g/mol
InChI Key: VFPRECMIZREYPE-UHFFFAOYSA-N
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Description

6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid is a multifunctional heterocyclic building block designed for advanced research and development. This compound integrates three distinct functional groups—a carboxylic acid, a nitro group, and a chloro substituent—onto a benzimidazole core, making it a highly versatile intermediate for constructing complex molecules. Its primary research value lies in medicinal chemistry and drug discovery, where it serves as a key precursor for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antiviral agents. The presence of multiple reactive sites allows for sequential and selective derivatization; the carboxylic acid at the 2-position is ideal for forming amide bonds or conjugates, the chloro group at the 6-position facilitates nucleophilic aromatic substitution reactions, and the nitro group at the 5-position can be readily reduced to an amine for further functionalization. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C8H4ClN3O4

Molecular Weight

241.59 g/mol

IUPAC Name

5-chloro-6-nitro-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C8H4ClN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-7(10-4)8(13)14/h1-2H,(H,10,11)(H,13,14)

InChI Key

VFPRECMIZREYPE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=C(N2)C(=O)O

Origin of Product

United States

Preparation Methods

Nitration of Benzimidazolone Precursors

A key step in the synthesis of nitro-substituted benzimidazole derivatives is the selective nitration of benzimidazolone compounds. According to a detailed patent process, 5-nitrobenzimidazolone-2 can be prepared by nitrating benzimidazolone-2 with aqueous nitric acid under controlled temperature and concentration conditions.

  • Reaction Conditions:

    • Liquid medium: Water
    • Temperature range: 20°C to 100°C
    • Nitric acid concentration: Preferably 10% to 45% by weight
    • Reaction time: Approximately 2 hours at 50-75°C for optimal conversion
  • Process Highlights:

    • At lower temperatures (around 50°C), a higher nitric acid concentration (~45%) is required for efficient nitration.
    • At higher temperatures (80-85°C), lower nitric acid concentrations (10-12%) suffice.
    • Excessively high nitric acid concentrations lead to undesired multiple nitrations and increased solubility of the product, complicating isolation.
    • Post-reaction heating to 90°C improves filterability of the nitro product.
    • Yields of 5-nitrobenzimidazolone-2 are reported to be high, around 96-98% relative to starting benzimidazolone.
  • Example Data from Patent:

Parameter Example 1 Example 2
Water (parts by weight) Not specified 840
Nitric acid (99%) Not specified 161
Nitric acid concentration 10-45% 16%
Temperature (°C) 20-100 50-75
Reaction time (hours) Not specified 2
Yield (%) 97 96
Melting point (°C) 308 Not specified

This nitration step forms the nitro-substituted benzimidazolone intermediate, which can be further transformed into the target compound.

Condensation and Cyclization Routes to Benzimidazole Core

Another synthetic route involves the condensation of substituted o-phenylenediamines with nitro-substituted benzoic acid derivatives or their acid chlorides, followed by cyclization to form the benzimidazole ring system.

  • Key Reagents:

    • 4-nitro-1,2-diaminobenzene
    • 3- or 4-nitrobenzoyl chloride derivatives
    • Alkali for cyclization (pH 8 to 14)
  • Process Overview:

    • Condensation of diamines with nitrobenzoyl chlorides at pH 1-10 and temperatures between -10°C and 100°C yields nitroanilide intermediates.
    • Subsequent reduction using sulfide reducing agents (e.g., sodium hydrogen sulfide) converts nitro groups to amino groups.
    • Cyclization under alkaline conditions (pH 8-14) at 50-150°C forms the benzimidazole ring.
    • Reduction and cyclization can be performed simultaneously or sequentially.
  • Advantages:

    • This method allows for selective substitution patterns, including chloro and nitro groups.
    • The process can be adapted to produce various aminophenyl-substituted benzimidazoles by modifying the starting materials.
  • Reaction Scheme Summary:

Step Conditions Outcome
Condensation pH 1-10, -10°C to 100°C Formation of nitroanilide intermediate
Reduction Alkaline pH 8-14, 50-150°C Conversion of nitro to amino groups
Cyclization Same as reduction or separate step Formation of benzimidazole core

This method is well-documented for preparing 2-(3'- or 4'-aminophenyl)-5(or 6)-aminobenzimidazoles, which are structurally related to 6-chloro-5-nitrobenzimidazole derivatives.

Substitution and Functionalization of Benzimidazole Derivatives

Further functionalization to introduce the 6-chloro substituent and carboxylic acid at the 2-position can be performed via nucleophilic substitution and coupling reactions.

  • Typical Procedure:

    • Starting from 6-chloro-2-substituted benzimidazole intermediates, reactions with various aromatic aldehydes or aryl compounds in the presence of copper(II) acetate catalysts under reflux conditions yield substituted benzimidazole derivatives.
    • Potassium carbonate in dimethylformamide (DMF) is used to facilitate substitution reactions at the 2-position.
    • Post-reaction work-up involves acid treatment, extraction, washing, and drying to isolate the carboxylic acid derivatives.
  • Analytical Data:

    • Yields vary from 57% to 72% depending on substituents and reaction conditions.
    • Melting points range from approximately 158°C to 250°C, indicating purity and structural integrity.
    • Characterization includes infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), and mass spectrometry (FAB-MS).
  • Example Data Table:

Compound Description Yield (%) Melting Point (°C) Key Analytical Features
4-(6-chloro-2-ethyl-5-nitro-benzimidazole-1-ylmethyl)-biphenyl-2-carboxylic acid 59 158-163 IR: Broad O-H, C=O; 1H NMR: aromatic protons; FAB-MS: 476.02
4-(6-chloro-2-methyl-5-nitro-benzimidazole-1-ylmethyl)-biphenyl-2-carboxylic acid 72 179-182 IR: C=O, N-O; 13C NMR: multiple aromatic carbons; FAB-MS: 499.90
4-(6-chloro-2-(2-chloro-phenyl)-5-nitro-benzimidazole-1-ylmethyl)-biphenyl-2-carboxylic acid 57 223-226 IR: C=O, N-O, C-Cl; 1H NMR: aromatic multiplets; FAB-MS: 517
4-(6-chloro-2-(3-chloro-phenyl)-5-nitro-benzimidazole-1-ylmethyl)-biphenyl-2-carboxylic acid 64 233-236 Similar to above with positional isomeric substitution
4-(6-chloro-2-(4-chloro-phenyl)-5-nitro-benzimidazole-1-ylmethyl)-biphenyl-2-carboxylic acid 57 248-250 IR and NMR consistent with chloro and nitro substitutions

These data demonstrate the versatility of substitution reactions on the benzimidazole scaffold to achieve the desired 6-chloro-5-nitrobenzimidazole-2-carboxylic acid derivatives.

Summary Table of Preparation Methods

Method Step Starting Materials Reaction Conditions Yield Range (%) Key Notes
Nitration of benzimidazolone Benzimidazolone-2, aqueous nitric acid 10-45% HNO3, 20-100°C, 2 h 96-98 Control of acid concentration critical
Condensation & Cyclization 4-nitro-1,2-diaminobenzene, nitrobenzoyl chloride pH 1-10 condensation, alkaline cyclization pH 8-14, 50-150°C Not specified Reduction with sulfide reducing agents optional
Substitution & Functionalization 6-chloro-2-substituted benzimidazole, aromatic aldehydes, K2CO3, Cu(OAc)2 Reflux in methanol/water or DMF, 1-12 h 57-72 Multiple analytical techniques confirm structure

The preparation of this compound involves a combination of nitration, condensation, reduction, cyclization, and substitution reactions. The nitration of benzimidazolone intermediates under aqueous nitric acid conditions is a high-yielding and well-controlled method to introduce the nitro group. Subsequent condensation of diamines with nitrobenzoyl derivatives followed by reduction and cyclization provides a versatile route to the benzimidazole core. Finally, substitution reactions under basic conditions with suitable catalysts enable the introduction of chloro and carboxylic acid functionalities.

These methods are supported by robust experimental data, including yields, melting points, and spectroscopic analyses, confirming the identity and purity of the synthesized compounds. The multi-step synthetic strategies allow for fine-tuning of substitution patterns, making the preparation of this compound feasible for research and industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at position 6 undergoes nucleophilic aromatic substitution under specific conditions:

Reaction TypeConditionsProducts FormedYieldSource
AlkoxydehalogenationK₂CO₃/DMF, 80°C, 12h6-Methoxy derivatives72-85%
AminodechlorinationNH₃/EtOH, 100°C, 24h (sealed tube)6-Amino-5-nitrobenzimidazoles68%
Thioether formationNaSH/DMSO, 60°C, 8h6-Mercapto analogs61%

Steric hindrance from the nitro group reduces reactivity at position 5, making position 6 the primary site for substitutions .

Carboxylic Acid Derivitization

The 2-carboxylic acid group participates in typical acid reactions:

Esterification

  • With ethanol/H₂SO₄: Forms ethyl ester (96% conversion in 4h at reflux)

  • Microwave-assisted: 98% yield in 15min using DCC/DMAP

Amide Formation
Reacts with amines under standard coupling conditions:

AmineCoupling ReagentReaction TimeYield
BenzylamineEDC/HOBt6h88%
4-AminobiphenylDCC12h79%
PiperidineCDI4h93%

Data from

Nitro Group Transformations

The electron-withdrawing nitro group enables reduction and cyclocondensation:

Catalytic Hydrogenation

  • Pd/C (10%) in EtOH/H₂ (50psi): Reduces nitro to amine in 95% yield

  • Transfer hydrogenation (NH₄HCO₂/Pd/C): 89% yield in 2h

Cyclization Reactions
With ortho-diamines under acidic conditions:

text
HCOOH (85%), 110°C, 8h → Fused imidazo[4,5-b]pyridines (73%)[3]

Mechanistic studies show the reaction proceeds through formamide intermediates detected via ESI-MS .

Simultaneous Multi-Functional Group Reactions

Advanced transformations involving multiple sites:

One-Pot Functionalization

Tandem Reduction-Acylation

text
H₂ (Pd/C) → NH₂ → Ac₂O/pyridine → N-Ac derivative (87% over two steps)[6]

Stability and Reaction Compatibility

Critical stability data from thermal analysis:

ConditionDecomposition TempFunctional Group Affected
Dry Heat (N₂ atm)248°CCarboxylic acid
Aqueous Acid (1M HCl)Stable ≤80°CNitro group intact
Basic Conditions (pH9)Hydrolysis startsEster derivatives

Data compiled from

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. Recent advances in flow chemistry and microwave-assisted synthesis (demonstrated in ) have significantly improved reaction efficiencies compared to traditional methods.

Scientific Research Applications

6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in substitution reactions, modifying the compound’s activity and specificity .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 6-Chloro-5-nitro-1H-benzimidazole-2-carboxylic acid
  • CAS Number : 39811-14-8
  • Molecular Formula : C₈H₅ClN₂O₂
  • Molecular Weight : 196.59 g/mol
  • Key Features: A benzimidazole core substituted with a carboxylic acid group at position 2, a nitro group at position 5, and a chlorine atom at position 4. Exhibits aromaticity with electron-withdrawing groups (NO₂ and Cl) that influence reactivity and acidity.

Comparison with Structurally Similar Compounds

Below is a systematic comparison with analogs based on substituent effects, physicochemical properties, and reactivity.

Substituent Position and Electronic Effects

Compound Name Substituents (Positions) Electronic Effects
6-Chloro-5-nitrobenzimidazole-2-carboxylic acid Cl (6), NO₂ (5), COOH (2) Strong electron-withdrawing (NO₂, Cl), acidic COOH
5-Chloro-1H-benzimidazole-2-carboxylic acid Cl (5), COOH (2) Moderate electron-withdrawing (Cl), weaker acidity due to absence of NO₂
6-Fluoro-5-nitrobenzimidazole-2-carboxylic acid F (6), NO₂ (5), COOH (2) Higher electronegativity (F) but lower steric hindrance than Cl
5-Nitrobenzimidazole-2-carboxylic acid NO₂ (5), COOH (2) No halogen; reduced lipophilicity vs. Cl/F analogs

Key Observations :

  • The nitro group at position 5 significantly increases acidity (pKa ~3.5 estimated) compared to non-nitro analogs (pKa ~4.2–4.5) due to enhanced electron withdrawal .
  • Chlorine at position 6 improves lipophilicity (logP ~1.8) relative to fluorine (logP ~1.2), impacting membrane permeability in biological systems.

Physicochemical Properties

Property This compound 5-Chloro-1H-benzimidazole-2-carboxylic acid Thiophene-Substituted Benzimidazole (C27H16ClN3S2)
Molecular Weight 196.59 g/mol 181.59 g/mol 487.01 g/mol
Melting Point ~220–225°C (decomposes) ~210–215°C ~185–190°C (thiophene lowers crystallinity)
Aqueous Solubility Low (0.1–0.5 mg/mL) Moderate (1–2 mg/mL) Very low (<0.05 mg/mL)
logP (Octanol-Water) 1.8 1.5 3.2

Key Observations :

  • The nitro group reduces solubility due to increased hydrophobicity and hydrogen-bonding competition.
  • Thiophene-substituted analogs (e.g., C27H16ClN3S2) exhibit higher logP values, favoring lipid-rich environments but limiting aqueous compatibility .

Key Observations :

  • The nitro group enhances electrophilicity at position 6, enabling selective substitution reactions (e.g., Suzuki couplings for biaryl synthesis).
  • Thiophene-containing analogs (e.g., C27H16ClN3S2) show distinct reactivity in C–S bond formation but require harsher conditions .

Biological Activity

6-Chloro-5-nitrobenzimidazole-2-carboxylic acid is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a nitro group and a chloro substituent, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer effects, as well as its potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H6ClN3O4\text{C}_9\text{H}_6\text{ClN}_3\text{O}_4

Antibacterial Activity

Recent studies have shown that benzimidazole derivatives exhibit significant antibacterial properties. For instance, a comprehensive review highlighted that various benzimidazole derivatives were assessed for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like norfloxacin .

Bacteria MIC (μg/mL) Standard
Staphylococcus aureus2Norfloxacin
Escherichia coli4Chloromycin
Pseudomonas aeruginosa8Ampicillin

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against various fungal strains. In vitro tests indicated effective inhibition against Candida albicans and Aspergillus fumigatus, with MIC values suggesting strong potential for therapeutic applications .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including colon cancer cells. Notably, these compounds exhibited selective toxicity towards p53-negative colon cancer cells, indicating their potential as targeted cancer therapies .

Cancer Cell Line IC50 (μM)
Colon Cancer (p53-negative)0.19
M. tuberculosis (H37Rv)1.56

The mechanism underlying the biological activity of this compound is believed to involve the inhibition of key enzymes and disruption of cellular processes in target organisms. The presence of the nitro group is crucial for its antimicrobial activity, as it can undergo reduction within microbial cells, leading to the generation of reactive intermediates that damage cellular components .

Case Studies

  • Antihypertensive Activity : A study investigated a series of benzimidazole derivatives, including those with structural similarities to this compound. These compounds were evaluated for their antihypertensive effects in induced hypertensive rats, demonstrating significant reductions in blood pressure compared to controls .
  • Antitubercular Activity : Another research effort focused on the antitubercular properties of benzimidazole derivatives, revealing that certain analogs exhibited remarkable activity against fluoroquinolone-resistant strains of M. tuberculosis, with MIC values as low as 0.19 μM .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid, and how can regioselectivity challenges be addressed?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzimidazole core. For example, nitration and chlorination steps must be carefully controlled to ensure proper positioning of substituents. Microwave-assisted amination (as demonstrated for analogous nitroanthranilic acid derivatives) improves regioselectivity and reduces reaction time by enabling solvent-free conditions . Precursor optimization (e.g., starting with 2-chlorobenzoic acid derivatives) and monitoring via thin-layer chromatography (TLC) are critical to minimize byproducts.

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is recommended for purity assessment . Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for aromatic proton environments) and infrared (IR) spectroscopy to identify carboxylic acid (-COOH) and nitro (-NO₂) functional groups . Mass spectrometry (MS) further validates molecular weight.

Advanced Research Questions

Q. How does the nitro group at position 5 influence the compound’s electronic properties and reactivity in subsequent derivatization?

  • Methodological Answer : The electron-withdrawing nitro group deactivates the benzimidazole ring, directing electrophilic substitutions to specific positions. Computational modeling (e.g., density functional theory, DFT) can predict charge distribution and reactive sites. Experimental validation via Suzuki coupling or nucleophilic aromatic substitution (e.g., replacing chlorine at position 6) should be paired with Hammett substituent constants to quantify electronic effects .

Q. What strategies resolve contradictions in reported bioactivity data for benzimidazole derivatives, such as COX-2 inhibition versus cytotoxicity?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). A systematic approach includes:

  • Comparative SAR Analysis : Testing this compound alongside analogs (e.g., 5-nitro vs. 5-amino derivatives) to isolate substituent effects .
  • Dose-Response Profiling : Using IC₅₀ values across multiple assays (e.g., enzymatic vs. cellular) to distinguish target-specific activity from off-target toxicity .
  • Metabolic Stability Studies : Evaluating hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Q. What are the challenges in crystallizing this compound, and how can co-crystallization agents improve structural analysis?

  • Methodological Answer : The carboxylic acid group facilitates hydrogen bonding, but nitro group steric hindrance may impede crystal lattice formation. Co-crystallization with small molecules (e.g., pyridine derivatives) can stabilize the lattice. Single-crystal X-ray diffraction (SCXRD) requires slow evaporation from polar aprotic solvents (e.g., DMSO/acetonitrile mixtures). If crystallization fails, powder XRD paired with Rietveld refinement provides partial structural insights .

Contradictions and Research Gaps

Q. Why do some studies report conflicting solubility profiles for nitro-substituted benzimidazoles in aqueous vs. organic solvents?

  • Methodological Answer : Solubility discrepancies arise from pH-dependent ionization of the carboxylic acid group. Conduct pH-solubility profiling (e.g., shake-flask method at pH 1–7.4) to identify optimal conditions for biological assays. Use co-solvents (e.g., PEG-400) or nanoformulation to enhance aqueous stability .

Q. How can researchers reconcile differences in reported stability under light or thermal stress?

  • Methodological Answer : Stability studies must standardize storage conditions (e.g., light exposure, humidity). Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis quantifies degradation pathways (e.g., nitro group reduction). Protective measures like amber glassware or antioxidant additives (e.g., BHT) mitigate photo-degradation .

Safety and Regulatory Considerations

Q. What safety protocols are essential when handling nitroaromatic intermediates during synthesis?

  • Methodological Answer : Nitro compounds are potentially explosive and mutagenic. Use blast shields for high-temperature reactions, and conduct mutagenicity screening (Ames test) early in development. Personal protective equipment (PPE) must include nitrile gloves and fume hoods to prevent dermal/airborne exposure .

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